molecular formula C8H5F2NO4 B139137 2-(2,3-Difluoro-6-nitrophenyl)acetic acid CAS No. 141428-47-9

2-(2,3-Difluoro-6-nitrophenyl)acetic acid

Cat. No. B139137
M. Wt: 217.13 g/mol
InChI Key: KZNVCGPCWKYPKD-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related nitrophenyl acetic acid derivatives and their synthesis, which can provide insights into the properties and synthesis of the compound . These derivatives are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-nitrophenyl)indoline-3-acetic acid derivatives, involves base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives . Another method for synthesizing a (2-methyl-3-nitrophenyl)acetic acid derivative uses 2-methyl-3-nitrobenzaldehyde as a starting material, followed by ring closure and oxidation . These methods could potentially be adapted for the synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid by incorporating the appropriate difluoro-substituted starting materials.

Molecular Structure Analysis

While the molecular structure of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid is not directly analyzed in the provided papers, the structure of related compounds can be inferred. For instance, the presence of nitro and acetic acid functional groups is common among the discussed derivatives, which suggests that similar reactivity patterns might be expected for the compound of interest .

Chemical Reactions Analysis

The papers describe the reactivity of nitrophenyl acetic acid derivatives in various chemical reactions. For example, (2-nitrophenyl)acetyl groups have been used as protecting groups for hydroxyl functions, which can be selectively removed without affecting other common protecting groups . Additionally, 2-nitrophenylhydrazine has been used as a selective reagent for the colorimetric determination of carboxylic acid anhydrides and chlorides . These reactions highlight the potential reactivity of the nitrophenyl acetic acid moiety in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid can be partially deduced from related compounds. For instance, spectrophotometric methods have been developed for the determination of a dichlorophenylamino-phenyl-acetic acid derivative, indicating that these compounds can absorb light at specific wavelengths and can be analyzed using spectrophotometry . The stability of these compounds under various conditions, as well as their solubility in different solvents, can also be inferred from the stability of similar nitrophenyl acetic acid derivatives .

Scientific Research Applications

Hydroxyl Protecting Group

  • The utility of the (2-nitrophenyl)acetyl (NPAc) group, related to the 2-(2,3-Difluoro-6-nitrophenyl)acetic acid structure, has been reported for the protection of hydroxyl functions in synthetic chemistry. NPAc groups can be selectively removed without affecting common protecting groups, demonstrating their orthogonal utility in complex molecule synthesis (Daragics & Fügedi, 2010).

Synthesis and Structural Characterization

  • Research has focused on the synthesis and structural characterization of compounds derived from similar nitrophenyl acetic acids. For example, the nitration of 3-fluorophenyl acetic acid led to the synthesis of 5-fluoro-2-nitrophenyl acetic acid, which was further processed to produce 2-(5-amino-2-nitrophenyl) ethanol through a series of reactions, highlighting the compound's role as an intermediate in organic synthesis (Zhao, 2007).

Nitration and Bromination Reactions

  • The compound's derivatives have been studied in nitration and bromination reactions, revealing insights into the reactivity of such molecules and the formation of various substituted products. These reactions are fundamental in organic chemistry for introducing functional groups into molecules (Khlebnikov & Kostikov, 1984).

Crystal Structure Analysis

  • Crystallographic studies have been conducted on silver complexes of 2-(2-nitrophenyl)acetic acid, providing insights into molecular structures and interactions. Such studies are crucial for understanding the properties of materials and their potential applications in various fields (Danish et al., 2015).

Electrophilic Substitution

  • The reactivity of phenonium ions derived from chloro- and nitro-substituted benzene compounds, related to 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, has been explored in electrophilic substitution reactions. These reactions are fundamental to organic synthesis, allowing for the modification and functionalization of aromatic compounds (Fischer & Greig, 1974).

Safety And Hazards

The compound is classified as causing skin irritation and serious eye irritation . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

2-(2,3-difluoro-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-1-2-6(11(14)15)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNVCGPCWKYPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625918
Record name (2,3-Difluoro-6-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluoro-6-nitrophenyl)acetic acid

CAS RN

141428-47-9
Record name (2,3-Difluoro-6-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-6-nitrophenylacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

64 g of 60% sodium hydride was added to 200 ml of tetrahydrofuran, and, while the mixed solution was stirred and cooled on ice, a solution obtained by dissolving 258 g of diethyl malonate in 400 ml of tetrahydrofuran was dropped to the mixed solution through 1 hour and 40 minutes so that the reaction temperature was kept below 20° C. Then, while the reaction solution was stirred and cooled on ice, 200 ml of tetrahydrofuran solution dissolving 142 g of 2,3,4-trifluoronitrobenzene was dropped to the reaction solution through 2 hours so that the reaction temperature was kept below 10° C. After reacting at room temperature for 2 hours, 100 ml of acetic acid was added to the reaction solution and tetrahydrofuran was removed by distillation. To the residue, 1 l of chloroform, 1.5 l of water and 100 ml of concentrated hydrochloric acid were added, and the solution was separated. The organic layer was separated from the solution, and the solvent was removed by distillation. To the residue, 250 ml of 4N hydrochloric acid and 200 ml of acetic acid were added, and the solution was heated under reflux for 11 hours. After removing 150 ml of content solution by distillation, 50 ml of acetic acid and 50 ml of water were added to the solution, and the solution was heated under reflux for 31 hours. After the solution was air-cooled, the precipitated crystal was filtered off, washed with diisopropyl ether and was dissolved in 400 ml of methanol. After treating with active carbon, the solvent was removed by distillation. The precipitated crystal was dispersed in diisopropyl ether and was filtered off to obtain 100 g of the subject compound (1) in a 56% yield.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
258 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of NaH (11.3 g, 60% oil dispersion, 282 mmol) in tetrahydrofuran (THF) (35 mL) in an ice-bath was added a solution of diethyl malonate (45.2 g, 42.9 mL, 282 mmol) in THF (70 mL) over a period of an hour so that the reaction temperature was kept below 20° C. Some white solid precipitated during the addition. To the above reaction mixture was added a solution of 1,2,3-trifluoro-4-nitrobenzene (25.0 g, 141 mmol) in THF (35 mL) over a period of 1 hour so that the reaction temperature was kept below 10° C. The ice-bath was removed and the mixture was stirred at ambient temperature for 2 hours. Acetic acid (18 mL) was added to the reaction solution, and THF was evaporated under reduced pressure. Chloroform (200 mL), H2O (250 mL), and concentrated HCl (18 mL) were added. The organic layer was separated, concentrated, mixed with 4N HCl (45 mL) and acetic acid (35 mL), and refluxed for 14 hours. The reaction mixture was allowed to cool to room temperature. The solid precipitated upon cooling was filtered off, washed with diisopropyl ether, and dissolved in MeOH (70 mL). After treating with active carbon, the solvent was evaporated, and the crystalline residue washed with isopropyl ether, and filtered off to give the title compound (17.6 g, 58% yield) as a white solid. 1H-NMR (400 MHz, CDCl3) δ 8.05-8.01 (m, 1H), 7.47 (dd, J=17.4, 8.9 Hz, 1H), 4.10 (s, 2H).
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
42.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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